molecular formula C14H9Cl2F3N2O B3036131 (E)-1-(4-Chlorophenyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanimine CAS No. 338978-33-9

(E)-1-(4-Chlorophenyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanimine

Cat. No. B3036131
CAS RN: 338978-33-9
M. Wt: 349.1 g/mol
InChI Key: NKFZFCOBICEMJC-ODCIPOBUSA-N
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Description

(E)-1-(4-Chlorophenyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanimine, also known as Clopidol, is a synthetic compound belonging to the class of organochlorine compounds. It is a colorless solid that is soluble in water and has a wide range of applications in research and industry. It is used as a pesticide, an insecticide, a fungicide, an herbicide, and an anthelmintic. It is also used in the synthesis of other compounds, such as pharmaceuticals and agricultural chemicals. It has been studied for its potential therapeutic effects in the treatment of cancer, Alzheimer’s disease, and other diseases.

Scientific Research Applications

Anticancer and Antimicrobial Properties

  • Research indicates that compounds incorporating elements similar to (E)-1-(4-Chlorophenyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanimine demonstrate significant anticancer and antimicrobial activities. Notably, certain synthesized compounds have shown high potency against cancer cell lines and pathogenic strains, suggesting potential applications in cancer therapy and combating microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Structural and Electrochemical Studies

  • Studies on similar compounds have involved structural analyses and electrochemical properties. For instance, the synthesis of rhenium(I) complexes based on bidentate-coordinated 2,6-di(thiazol-2-yl)pyridine derivatives has provided insights into the photophysical, thermal, and electrochemical characteristics, highlighting the significance of structural modification on these properties (Klemens et al., 2017).

Antioxidant Properties

  • Certain 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives exhibit antioxidant and antiradical activities. These findings could be instrumental in exploring new antioxidant agents with potential applications in various fields (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Antimicrobial and Antifungal Applications

Molecular Docking and Biological Evaluation

  • Molecular docking studies and biological evaluations of compounds with structural similarities have been conducted. These studies provide valuable insights into the biological activity and potential therapeutic applications of these compounds (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2O/c1-8(9-2-4-11(15)5-3-9)21-22-13-12(16)6-10(7-20-13)14(17,18)19/h2-7H,1H3/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFZFCOBICEMJC-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-1-(4-Chlorophenyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanimine
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(E)-1-(4-Chlorophenyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanimine
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(E)-1-(4-Chlorophenyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanimine

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